Calystegine B5

描述

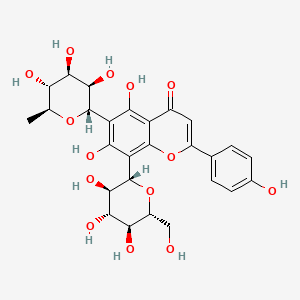

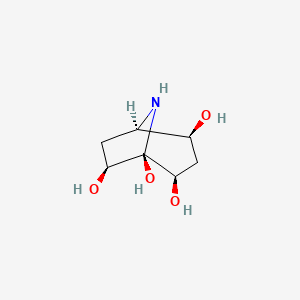

Calystegine B5 belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .

Synthesis Analysis

The synthesis of calystegine B2 and B3 involves an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide . Vinyl iodide was obtained by the Stork olefination of aldehyde, derived from carbohydrate starting materials . Calystegines B2 and B3 were synthesized from D-xylose and L-arabinose derivatives respectively in 11 steps .Molecular Structure Analysis

Calystegine B5 has a molecular formula of C7H13NO4 . It is a tropane alkaloid, which is a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .Chemical Reactions Analysis

The key step in the synthesis of calystegine B2 and B3 was the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .科学研究应用

Metabolic Activity Improvement in Human Adipose Derived Stromal Stem Cells (ASCs)

Calystegine B5 has been found to improve the metabolic activity of human ASCs under hyperglycaemic conditions . It reduces oxidative and ER stress, inflammation, and promotes the AKT/PI3K/mTOR pathway . This leads to increased survival of hyperglycaemic cells and significantly diminished oxidative stress, mitochondrial dynamics failure, and ER stress .

Anti-Inflammatory Effects

Calystegine B5 has demonstrated anti-inflammatory effects. It efficiently prevents the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .

Antioxidant Defense Improvement

Calystegine B5 improves the endogenous cellular antioxidant defenses. It has been observed to diminish oxidative stress and promote the survival of hyperglycaemic cells .

Reduction of Apoptosis

Calystegine B5 reduces apoptosis in hyperglycaemic cells. The increased anti-oxidative protection of ASCs due to calystegine application has a dual beneficial effect in the course of hyperglycemia, including an anti-inflammatory effect as well as ER stress alleviation .

Treatment of Neurodegenerative Diseases

Calystegine B5, also known as tigloidine or tropigline, can be used for the treatment of neurodegenerative diseases such as Parkinson’s disease .

Treatment of Metabolic Syndrome

Calystegine B5 has strong glycosidase inhibitor activity, which can be used for the treatment of metabolic syndrome .

High-Efficiency Biological Manufacturing

Research has demonstrated the high-efficiency biological manufacturing of Calystegine B5. This has enriched the understanding of BAHD-AT subcellular localization and catalytic mechanisms, and ultimately realized the high-efficiency biological manufacturing of tigloidine, a drug for the treatment of neurodegenerative diseases .

作用机制

Target of Action

Calystegine B5 primarily targets human lysosomal β-glucocerebrosidase . This enzyme plays a crucial role in the metabolism of glucocerebrosides, which are important components of cell membranes.

Mode of Action

Calystegine B5 acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of β-glucocerebrosidase by Calystegine B5 affects the metabolism of glucocerebrosides, leading to a reduction in the breakdown of these compounds . Additionally, Calystegine B5 has been shown to reduce oxidative and ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway .

Pharmacokinetics

Like other tropane alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of β-glucocerebrosidase by Calystegine B5 can lead to the accumulation of glucocerebrosides in cells, potentially causing lysosomal storage toxicity . Calystegine b5 has also been shown to improve the metabolic activity of human adipose-derived stromal stem cells under hyperglycemic conditions .

Action Environment

The action of Calystegine B5 can be influenced by various environmental factors. For example, the presence of other compounds in the diet can affect the absorption and metabolism of Calystegine B5 . Additionally, the pH and temperature of the environment can influence the stability and efficacy of Calystegine B5 .

属性

IUPAC Name |

(1R,2R,4S,5R,7S)-8-azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-2-6(11)7(12)5(10)1-3(4)8-7/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRTWALNSXKOG-VOQCIKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C(C1O)(N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C[C@H]([C@]([C@H]1O)(N2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201198343 | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calystegine B5 | |

CAS RN |

197565-91-6 | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197565-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)

![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)

![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)

![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)